Fmoc-Ser-OtBu
CAS No.: 110797-35-8
VCID: VC21539960
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Ser-OtBu, also known as N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester, is a crucial derivative in peptide synthesis and bioconjugation. This compound plays a pivotal role in protecting serine residues during peptide synthesis, allowing for selective modification without interference from other functional groups. Applications of Fmoc-Ser-OtBuFmoc-Ser-OtBu is widely utilized in several research areas:
Research FindingsRecent studies have highlighted the versatility of Fmoc-Ser-OtBu in various applications:
Safety and HandlingHandling Fmoc-Ser-OtBu requires adherence to standard laboratory safety protocols:
|
---|---|
CAS No. | 110797-35-8 |
Product Name | Fmoc-Ser-OtBu |
Molecular Formula | C22H25NO5 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 |
Standard InChIKey | ZYOWIDHANLLHNO-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms | Nalpha-Fmoc-L-serine tert-Butyl Ester; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester |
PubChem Compound | 11003502 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume